molecular formula C15H19N5O4S B12136328 ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12136328
M. Wt: 365.4 g/mol
InChI Key: QTMUQPJNDCLUOG-UHFFFAOYSA-N
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Description

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a 3-methoxyphenyl group at position 3. The triazole ring is further functionalized via a sulfanyl acetyl linker to an ethyl glycinate ester. The 3-methoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability, while the glycinate moiety could improve solubility and metabolic stability .

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C15H19N5O4S/c1-3-24-13(22)8-17-12(21)9-25-15-19-18-14(20(15)16)10-5-4-6-11(7-10)23-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,21)

InChI Key

QTMUQPJNDCLUOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation and Glycinate Formation:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Hydrolysis: The ester bond in the glycinate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Substituents on Triazole Functional Groups Molecular Weight Key Properties
Target Compound 4-amino, 5-(3-methoxyphenyl) Ethyl glycinate ester 447.94 High lipophilicity, potential anti-inflammatory activity
C5.-7938481 4-allyl, 5-(2-oxoethyl) Benzoate ester - Enhanced rigidity due to aromatic ester; unconfirmed bioactivity
Compound 5f 4-methyl, 5-(3-methoxyphenyl) Bicyclic terpene ester - 65.9% synthesis yield; NMR δ 7.42 (t, J=8.0 Hz) for aromatic protons
Crystal Structure 4-ethyl, 5-(4-methyltriazolyl) Thione group 272.37 Polymorphism (m.p. 451–454 K); orthorhombic/monoclinic forms
538337-20-1 4-allyl, 5-(3-chloroanilinomethyl) N-(3-methoxyphenyl)acetamide - Chlorophenyl group may increase electrophilicity

Key Observations :

  • Substituent Position: The 3-methoxyphenyl group in the target compound contrasts with 3-chlorophenyl () or furan-2-yl () in analogues.
  • Ester vs. Amide Linkages : The glycinate ester in the target compound may confer better solubility than the benzoate ester in C5.-7938481 but lower metabolic stability compared to amide-linked derivatives (e.g., ) .

Table 2: Anti-Exudative and Anti-Inflammatory Activity

Compound Substituents Dose (mg/kg) Activity (vs. Control) Reference
Target Compound 3-methoxyphenyl, glycinate ester Not tested Hypothesized anti-inflammatory
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl, various phenyl/acetyl 10 40–60% inhibition (vs. 55% for diclofenac)
Diclofenac Sodium N/A 8 55% inhibition (reference)

Key Findings :

  • The target compound’s 3-methoxyphenyl group may offer comparable or superior anti-exudative activity to furan-2-yl derivatives (), as methoxy groups are associated with enhanced membrane penetration .
  • However, the lack of direct bioactivity data for the target compound limits conclusive comparisons.

Insights :

  • The moderate 65.9% yield of Compound 5f () suggests room for optimization in the target compound’s synthesis.
  • Crystallographic data () highlight polymorphism risks in triazole derivatives, which could affect the target compound’s formulation stability.

Biological Activity

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a methoxyphenyl group, which are known for their biological significance. The structural formula is as follows:

C15H19N5O3S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can lead to decreased substrate access and altered enzyme conformation.
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

Antitumor Activity

Recent studies have evaluated the antitumor properties of related compounds in the triazole family. For instance, a study reported the IC50 values for certain derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 4aMCF-75.36 ± 0.12
Compound 8aHepG29.94 ± 0.15

These results suggest that compounds with similar structures may exhibit significant antitumor activity, warranting further investigation into this compound's efficacy .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of triazole derivatives. Research has shown that these compounds can possess broad-spectrum antimicrobial activity against various pathogens. The effectiveness of this compound in this regard remains to be fully elucidated but is supported by the general trend observed in related compounds .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on related triazole compounds demonstrated varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that triazole derivatives could disrupt cellular processes through enzyme inhibition and receptor modulation, providing a basis for their therapeutic potential .

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